molecular formula C10H19Cl2N3 B1525865 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride CAS No. 1334147-55-5

1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride

Cat. No.: B1525865
CAS No.: 1334147-55-5
M. Wt: 252.18 g/mol
InChI Key: YWHYDYUPTVPVPL-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known as 1,3-diazole and is an amphoteric in nature, showing both acidic and basic properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .


Molecular Structure Analysis

The molecular structure of imidazole derivatives can vary widely. For example, the compound “2,2’-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride bis[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]diazene;dihydrochloride” has a molecular formula of C12H22N6.2HCl .


Chemical Reactions Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary widely. For example, the compound “1-(propan-2-yl)piperidin-3-amine dihydrochloride” has a molecular weight of 215.17 and is a powder at room temperature .

Scientific Research Applications

Heterocyclic Derivative Syntheses

A study by Bacchi et al. (2005) explored the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, leading to compounds like tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. This research demonstrates the compound's utility in facilitating complex cyclization reactions to produce a variety of heterocycles (Bacchi et al., 2005).

Generation of Structurally Diverse Libraries

Roman (2013) detailed the use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This work underscores the role of the compound in creating a wide range of chemical entities, which could be pivotal in drug discovery and development (Roman, 2013).

Synthesis of Fused Nitrogen Heterocycles

Maiti et al. (2010) reported on the synthesis of a library of 5,6-unsubstituted 1,4-dihydropyridines and their application in generating structurally diverse fused nitrogen heterocycles. This illustrates the compound's utility in constructing complex nitrogen-containing frameworks, which are often found in biologically active molecules (Maiti et al., 2010).

Novel Routes to Heterocyclic Compounds

El’chaninov et al. (2018) developed a methodology for the synthesis of pyrazolo[4,3-g][1,3]benzothiazoles, demonstrating an innovative approach to accessing heterocyclic compounds that could have pharmaceutical applications. This study highlights the compound's role in enabling new synthetic pathways (El’chaninov et al., 2018).

Novel Consecutive Three-component Oxazole Synthesis

Merkul and Müller (2006) showcased a three-component synthesis of oxazoles, indicating the compound's importance in facilitating multi-component reactions to synthesize oxazoles, a class of compounds with various applications in drug development and organic materials (Merkul & Müller, 2006).

Safety and Hazards

The safety and hazards of imidazole derivatives can vary widely. For example, the compound “2,2’-[azobis(1-methylethylidene)]bis[4,5-dihydro-1H-imidazole dihydrochloride” is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities as reported in the literature . Therefore, the synthetic methods and biological activities of imidazole derivatives discussed in various papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Properties

IUPAC Name

1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c1-7(2)13-10-5-9(11)4-3-8(10)6-12-13;;/h6-7,9H,3-5,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHYDYUPTVPVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(CCC(C2)N)C=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334147-55-5
Record name 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride
Reactant of Route 2
1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride
Reactant of Route 3
1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride
Reactant of Route 4
1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride
Reactant of Route 5
1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride
Reactant of Route 6
1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride

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